N-Methylpregabalin

Description

Structure

3D Structure

Properties

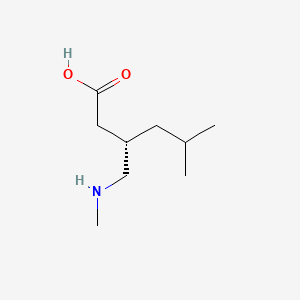

IUPAC Name |

(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADUVMLGQASXOK-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652655 |

Source

|

| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155843-61-0 |

Source

|

| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methylpregabalin: A Technical Guide to its Discovery, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpregabalin, chemically known as (3S)-5-methyl-3-(methylaminomethyl)hexanoic acid, is the principal metabolite of the widely prescribed pharmaceutical agent, pregabalin. While pregabalin exerts its therapeutic effects through high-affinity binding to the α2δ subunit of voltage-gated calcium channels, the addition of a methyl group to the primary amine fundamentally alters this interaction. This technical guide provides an in-depth review of the discovery context of N-Methylpregabalin, details its synthesis, and presents a comparative analysis of its binding affinity. Detailed experimental protocols for its synthesis and for relevant binding assays are provided to support further research. This document serves as a comprehensive resource for professionals engaged in neuroscience, medicinal chemistry, and drug development.

Discovery and Background

The discovery of N-Methylpregabalin is intrinsically linked to the development and metabolic profiling of its parent compound, pregabalin. Pregabalin, ((S)-3-(aminomethyl)-5-methylhexanoic acid), was synthesized in the 1990s as a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Although designed as a GABA analog, its mechanism of action was later found to be distinct from GABAergic pathways.[2] Instead, pregabalin binds with high affinity to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3]

During preclinical and clinical development, metabolic studies of pregabalin revealed that it undergoes minimal metabolism in humans, with approximately 98% of the drug excreted unchanged in the urine.[2] The main metabolite identified is N-Methylpregabalin, formed by the methylation of the primary amino group of the parent molecule.[2] This metabolic conversion, though minor, is crucial for understanding the complete pharmacological profile and structure-activity relationships (SAR) of pregabalin and its derivatives.

Mechanism of Action and the Impact of N-Methylation

The therapeutic effects of pregabalin in conditions such as neuropathic pain, epilepsy, and anxiety disorders are mediated by its interaction with the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs in the central nervous system.[4][5] This binding is thought to reduce the trafficking of calcium channels to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization.[6] The subsequent reduction in the release of excitatory neurotransmitters—including glutamate, norepinephrine, and substance P—is believed to underlie its analgesic, anticonvulsant, and anxiolytic properties.[2]

The primary amino group of pregabalin is a critical pharmacophore for high-affinity binding to the α2δ subunit.[7] Structure-activity relationship studies have consistently demonstrated that modification at this position significantly impacts binding. The introduction of a methyl group to form N-Methylpregabalin results in a dramatic reduction in binding affinity for the α2δ subunit.[7] Preclinical data indicate that N-Methylpregabalin has minimal to negligible activity at this target, rendering it significantly less potent than its parent compound in modulating VGCC function.[7]

Quantitative Data: Comparative Binding Affinity

The profound impact of subtle structural modifications is evident when comparing the binding affinities of pregabalin and its methylated analogs to the α2δ-1 subunit. While specific binding affinity values for N-Methylpregabalin are not extensively reported, it is consistently characterized as having significantly reduced affinity. In contrast, methylation at the 4-position of the hexanoic acid backbone (4-Methylpregabalin) has been shown to enhance binding.

| Compound | Chemical Structure | α2δ-1 Subunit Binding Affinity (Ki) | Fold Change vs. Pregabalin |

| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | ~48 nM[7][8] | 1x (Reference) |

| N-Methylpregabalin | (S)-3-(methylaminomethyl)-5-methylhexanoic acid | Minimal / Negligible[7] | >>100x Decrease (Estimated) |

| (3R,4R)-4-Methylpregabalin | (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid | ~12 nM[8] | 4x Increase |

Synthesis of N-Methylpregabalin

The synthesis of N-Methylpregabalin can be achieved through various methods, with direct N-methylation of the primary amine of pregabalin being a straightforward approach. Reductive amination is a common and effective method for this transformation. This process involves the reaction of pregabalin with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by a reducing agent such as sodium borohydride to yield the N-methylated product.

Experimental Protocols

Protocol for Synthesis of N-Methylpregabalin via Reductive Amination

This protocol describes a general method for the N-methylation of (S)-pregabalin using formaldehyde and sodium borohydride.

Materials:

-

(S)-Pregabalin

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separation funnel

Procedure:

-

Dissolution: Dissolve (S)-pregabalin (1.0 equivalent) in a mixture of methanol and water in a round-bottom flask. Stir the solution at room temperature until all solids are dissolved.

-

Imine Formation: Cool the solution to 0 °C using an ice bath. Add aqueous formaldehyde (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

-

Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise over 30-45 minutes. Caution: Hydrogen gas evolution will occur.

-

Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~pH 2-3) and gas evolution ceases.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Purification: The resulting aqueous solution can be purified using ion-exchange chromatography. Alternatively, for extraction, adjust the pH to the isoelectric point of N-Methylpregabalin. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Methylpregabalin.

-

Final Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol for α2δ Subunit Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the α2δ subunit using [³H]gabapentin.

Materials:

-

Porcine or rat brain cortical membranes (source of α2δ subunits)

-

[³H]gabapentin (radioligand)

-

Test compound (e.g., N-Methylpregabalin) at various concentrations

-

Unlabeled gabapentin or pregabalin (for determining non-specific binding)

-

Assay Buffer: e.g., 10 mM HEPES, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize porcine or rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Finally, resuspend the membrane pellet in assay buffer to a desired protein concentration (e.g., 10-20 µg protein per well).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]gabapentin (at a final concentration near its Kd, e.g., 10 nM), and membrane suspension.

-

Non-specific Binding (NSB): Assay buffer, [³H]gabapentin, a high concentration of unlabeled pregabalin (e.g., 100 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]gabapentin, varying concentrations of the test compound (N-Methylpregabalin), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Structure-Activity Relationship (SAR) Analysis

The SAR for pregabalin analogs targeting the α2δ subunit reveals highly specific structural requirements for potent binding. The primary amine and the carboxylic acid moieties are essential for activity, creating a zwitterionic structure at physiological pH. The isobutyl group contributes to the correct orientation of the molecule within the binding pocket.

-

N-Methylation: The addition of a methyl group to the primary amine to form a secondary amine in N-Methylpregabalin drastically reduces binding affinity.[7] This suggests that the primary amine is involved in a critical hydrogen bonding interaction or that the steric bulk of the methyl group prevents optimal binding.

-

C4-Methylation: Conversely, adding a methyl group at the C4 position of the hexanoic acid backbone, as seen in (3R,4R)-4-Methylpregabalin, increases binding affinity approximately four-fold.[8][9] This indicates that this region of the molecule can accommodate additional bulk and that this modification may enhance favorable hydrophobic interactions within the binding site.

Conclusion and Future Directions

N-Methylpregabalin, the primary metabolite of pregabalin, serves as an important tool for understanding the SAR of α2δ ligands. The significant loss of binding affinity upon N-methylation underscores the critical role of the primary amine in the pharmacophore. This technical guide has provided a comprehensive overview of its discovery, a plausible synthesis route with a detailed protocol, and a clear comparison of its biological activity relative to its parent compound.

Future research could focus on definitively quantifying the binding affinity of N-Methylpregabalin at the α2δ-1 and α2δ-2 subunits to complete the quantitative SAR profile. Additionally, while its primary mechanism is compromised, investigating potential off-target activities or its role in the overall safety profile of pregabalin could provide further insights for drug development professionals.

References

- 1. CN104193635A - Synthesis method of pregabalin - Google Patents [patents.google.com]

- 2. Pregabalin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylpregabalin | 1155843-61-0 | Benchchem [benchchem.com]

- 8. 4-Methylpregabalin (313651-25-1) for sale [vulcanchem.com]

- 9. 4-Methylpregabalin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Chemical Structure and Properties of N-Methylpregabalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpregabalin, the primary metabolite of the widely prescribed neuropathic pain and anticonvulsant agent pregabalin, presents a compelling case study in structure-activity relationships. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of N-Methylpregabalin. While it shares the same core structure as its parent compound, the addition of a single methyl group to the primary amine dramatically alters its biological activity. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visually represents critical pathways and workflows to facilitate a deeper understanding of this molecule for research and drug development purposes.

Chemical Structure and Identification

N-Methylpregabalin, systematically named (3S)-3-(methylaminomethyl)-5-methylhexanoic acid, is a derivative of pregabalin where a methyl group is attached to the nitrogen atom of the primary amine.[1][2] This seemingly minor structural modification has profound implications for its pharmacological profile.

Table 1: Chemical Identification of N-Methylpregabalin and Pregabalin

| Identifier | N-Methylpregabalin | Pregabalin |

| IUPAC Name | (3S)-3-(methylaminomethyl)-5-methylhexanoic acid[1][3] | (3S)-3-(aminomethyl)-5-methylhexanoic acid[4] |

| CAS Number | 1155843-61-0[3] | 148553-50-8[4] |

| Molecular Formula | C₉H₁₉NO₂[2] | C₈H₁₇NO₂[4] |

| Molecular Weight | 173.25 g/mol [2] | 159.23 g/mol [4] |

| Chemical Structure |  |  |

Physicochemical Properties

Experimentally determined physicochemical data for N-Methylpregabalin is not widely available in the public domain. However, predicted values and data for the parent compound, pregabalin, offer valuable insights.

Table 2: Physicochemical Properties of N-Methylpregabalin and Pregabalin

| Property | N-Methylpregabalin (Predicted) | Pregabalin (Experimental) |

| Melting Point | Data not available | 176 - 178 °C[4] |

| Boiling Point | Data not available | 144 - 147 °C[4] |

| Water Solubility | 4.97 mg/mL[5] | Freely soluble[4] |

| logP | -1.5[5] | -1.35 (at pH 7.4)[4] |

| pKa (Acidic) | 4.84[5] | 4.2[4] |

| pKa (Basic) | 10.22[5] | 10.6[4] |

Synthesis and Purification

The primary route for the synthesis of N-Methylpregabalin is through the direct methylation of its precursor, pregabalin.

General Synthesis Workflow

Experimental Protocol: Synthesis of N-Methylpregabalin

This is a generalized protocol based on common organic synthesis techniques. Specific reaction conditions may require optimization.

-

Dissolution: Dissolve pregabalin in a suitable aprotic solvent, such as dimethylformamide (DMF) or methanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a mild inorganic or organic base (e.g., potassium carbonate or triethylamine) to the solution to deprotonate the primary amine of pregabalin.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methylpregabalin.

Experimental Protocol: Purification by Preparative HPLC

-

Sample Preparation: Dissolve the crude N-Methylpregabalin in the mobile phase to be used for the preparative high-performance liquid chromatography (HPLC) separation.[6]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is commonly used.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry can be used.

-

-

Fraction Collection: Collect the fractions corresponding to the N-Methylpregabalin peak.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified N-Methylpregabalin.

Spectroscopic Characterization

The structure of N-Methylpregabalin can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methylpregabalin

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | 11-12 | 175-180 |

| -CH₂-COOH | 2.2-2.5 | 40-45 |

| -CH- | 2.0-2.3 | 35-40 |

| -CH₂-N- | 2.8-3.2 | 50-55 |

| -N-CH₃ | 2.2-2.5 | 30-35 |

| -CH₂-CH(CH₃)₂ | 1.1-1.4 | 42-47 |

| -CH(CH₃)₂ | 1.6-1.9 | 25-30 |

| -CH(CH₃)₂ | 0.8-1.0 | 22-24 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of N-Methylpregabalin.

Pharmacological Properties

The defining pharmacological characteristic of N-Methylpregabalin is its significantly reduced affinity for the α2δ-1 subunit of voltage-gated calcium channels compared to pregabalin.[2]

Mechanism of Action of Pregabalin

Impact of N-Methylation on Binding Affinity

The primary amino group of pregabalin is crucial for its high-affinity binding to the α2δ-1 subunit. The addition of a methyl group in N-Methylpregabalin sterically hinders this interaction, leading to a dramatic reduction in binding affinity.[2] While specific Ki or IC50 values for N-Methylpregabalin are not widely reported, preclinical data indicate minimal to negligible activity at the α2δ subunit.[2]

Table 4: Comparative Binding Affinity at the α2δ-1 Subunit

| Compound | Binding Affinity (Ki) | Potency |

| Pregabalin | ~30-100 nM (literature values vary) | High |

| N-Methylpregabalin | Significantly higher than pregabalin (data not quantified) | Minimal to Negligible[2] |

Experimental Protocol: Radioligand Binding Assay

This is a generalized protocol to assess the binding affinity of a test compound like N-Methylpregabalin.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human α2δ-1 subunit of the voltage-gated calcium channel.

-

Incubation: In a multi-well plate, incubate the cell membranes with a radiolabeled ligand known to bind to the α2δ-1 subunit (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the test compound (N-Methylpregabalin).

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetics and Metabolism

N-Methylpregabalin is the major metabolite of pregabalin, although pregabalin itself undergoes very limited metabolism in humans, with over 90% being excreted unchanged in the urine.[7]

References

- 1. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methylpregabalin | 1155843-61-0 | Benchchem [benchchem.com]

- 3. (S)-N-Methyl Pregabalin | LGC Standards [lgcstandards.com]

- 4. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

N-Methylpregabalin's Mechanism of Action: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methylpregabalin, a primary metabolite of the widely used neuropathic pain and anticonvulsant medication pregabalin, exhibits a significantly altered pharmacological profile compared to its parent compound. Preliminary studies indicate that the N-methylation of pregabalin drastically reduces its binding affinity for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), the primary target of pregabalin. This guide provides an in-depth analysis of the available preliminary data on the mechanism of action of N-Methylpregabalin, drawing comparisons with pregabalin and other key analogues. It includes a summary of the qualitative binding information, a detailed experimental protocol for a typical binding assay, and visualizations of the relevant pathways and workflows.

Introduction: The Significance of N-Methylation

Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its therapeutic effects through high-affinity binding to the α2δ subunit of presynaptic VGCCs in the central nervous system.[1][2] This interaction modulates the influx of calcium, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][3] N-Methylpregabalin is a derivative of pregabalin where a methyl group is added to the primary amine. This seemingly minor structural modification has a profound impact on the molecule's ability to interact with its target, rendering it significantly less active.[4] Understanding the mechanism of action, or lack thereof, for N-Methylpregabalin is crucial for comprehending the metabolic profile of pregabalin and for guiding the development of future gabapentinoid compounds.

Core Mechanism of Action: The Role of the α2δ Subunit

The therapeutic efficacy of pregabalin is intrinsically linked to its binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[2][5][6] This binding is a prerequisite for its analgesic, anxiolytic, and anticonvulsant properties. The primary amino group of pregabalin is a critical pharmacophore, essential for forming the necessary interactions within the binding pocket of the α2δ subunit.[4]

Impact of N-Methylation on Binding Affinity

Quantitative Data Summary

Due to the significant loss of affinity, dedicated studies quantifying the binding of N-Methylpregabalin are scarce in publicly available literature. However, to provide a framework for comparison, the following table summarizes the binding data for pregabalin and a more potent methylated analogue, 4-Methylpregabalin. This highlights the critical importance of the position of the methyl group.

| Compound | Target | Binding Affinity (Ki) | Fold Difference vs. Pregabalin |

| Pregabalin | α2δ-1 subunit | 48 nM | 1x |

| 4-Methylpregabalin | α2δ-1 subunit | 12 nM | 4x higher |

| N-Methylpregabalin | α2δ subunit | Significantly Reduced (No quantitative value available in cited literature) | N/A |

Table 1: Comparative Binding Affinities of Pregabalin Analogues. Data for pregabalin and 4-Methylpregabalin are included to illustrate the impact of methylation position on binding affinity to the α2δ-1 subunit. N-Methylpregabalin's affinity is qualitatively described as dramatically reduced.

Experimental Protocols

The determination of binding affinity for compounds like N-Methylpregabalin is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a representative experiment.

Radioligand Binding Assay for α2δ Subunit

Objective: To determine the binding affinity (Ki) of a test compound (e.g., N-Methylpregabalin) for the α2δ subunit of voltage-gated calcium channels by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Radioligand: [3H]-Gabapentin or [3H]-Pregabalin

-

Membrane Preparation: Porcine brain membranes or cell lines expressing the α2δ subunit.

-

Test Compound: N-Methylpregabalin

-

Reference Compound: Unlabeled Pregabalin

-

Assay Buffer: e.g., Tris-HCl buffer

-

Filtration Apparatus: Glass fiber filters and a cell harvester

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize porcine cerebral cortex in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Gabapentin), and varying concentrations of the test compound (N-Methylpregabalin) or the unlabeled reference compound (Pregabalin).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway

Caption: Pregabalin's mechanism of action versus N-Methylpregabalin.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The available preliminary evidence strongly indicates that N-Methylpregabalin is not a pharmacologically active modulator of the α2δ subunit of voltage-gated calcium channels in the same manner as its parent compound, pregabalin. The N-methylation of the critical primary amine group drastically reduces its binding affinity for this target. While this suggests that N-Methylpregabalin itself is unlikely to contribute to the therapeutic effects of pregabalin, this understanding is vital for pharmacokinetic and pharmacodynamic modeling of pregabalin. Further studies providing quantitative binding data for N-Methylpregabalin would be beneficial to definitively confirm the magnitude of this affinity loss. The methodologies and comparative data presented in this guide offer a foundational understanding for researchers and drug development professionals working with gabapentinoids.

References

- 1. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Vitro Characterization of N-Methylpregabalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in-vitro characterization of N-Methylpregabalin, a primary metabolite of Pregabalin. The central finding of in-vitro studies is that N-methylation of the primary amino group of Pregabalin dramatically reduces its binding affinity for the α2δ-1 subunit of voltage-gated calcium channels, the principal target of the parent compound.[1] This guide will detail the comparative binding affinities of Pregabalin and N-Methylpregabalin, outline the experimental protocols for key in-vitro assays, and illustrate the relevant signaling pathways. Due to a scarcity of dedicated research on N-Methylpregabalin, likely stemming from its significantly diminished pharmacological activity, this guide will focus on a comparative analysis with its parent compound, Pregabalin.

Introduction

Pregabalin is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[2][3] Its mechanism of action is primarily mediated by its high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[3] This interaction reduces the release of excitatory neurotransmitters such as glutamate and substance P.[1][4][5] N-Methylpregabalin is the principal metabolite of Pregabalin, formed through the methylation of the primary amino group.[2] Understanding the in-vitro characteristics of this metabolite is crucial for a comprehensive pharmacological profile of Pregabalin.

Comparative Binding Affinity

The defining feature of N-Methylpregabalin in in-vitro studies is its significantly lower binding affinity for the α2δ subunit compared to Pregabalin. While specific Ki or IC50 values for N-Methylpregabalin are not widely reported in the literature, structure-activity relationship studies consistently indicate that the primary amino group of Pregabalin is essential for high-affinity binding.[1] Altering this group via methylation disrupts the necessary interactions for potent binding.[1]

| Compound | Target | Binding Affinity (IC50/Ki) | Reference |

| Pregabalin | α2δ-1 subunit | Ki = 32 nM | [2] |

| Pregabalin | α2δ-1 subunit | IC50 = 0.080 ± 0.007 µM | [6] |

| N-Methylpregabalin | α2δ-1 subunit | Significantly Reduced Affinity (Specific values not available in the literature) | [1] |

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the in-vitro properties of gabapentinoids like Pregabalin and its derivatives.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of N-Methylpregabalin for the α2δ-1 subunit of voltage-gated calcium channels.

Materials:

-

[³H]-Gabapentin (radioligand)

-

Membrane preparations from cells expressing the human α2δ-1 subunit

-

N-Methylpregabalin (test compound)

-

Pregabalin (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, [³H]-Gabapentin, and varying concentrations of N-Methylpregabalin or Pregabalin in the assay buffer.

-

Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Neurotransmitter Release

While direct functional data for N-Methylpregabalin is lacking, this protocol outlines how its effect on neurotransmitter release would be assessed, based on studies with Pregabalin.

Objective: To determine if N-Methylpregabalin modulates depolarization-evoked neurotransmitter release from cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons)

-

High potassium stimulation buffer (to induce depolarization)

-

Neurotransmitter detection method (e.g., HPLC for glutamate, or a fluorescent indicator)

-

N-Methylpregabalin

-

Pregabalin (positive control)

Procedure:

-

Cell Culture: Plate primary neurons and allow them to mature and form synaptic connections.

-

Pre-incubation: Incubate the neuronal cultures with varying concentrations of N-Methylpregabalin or Pregabalin for a defined period.

-

Stimulation: Replace the culture medium with a high potassium buffer to depolarize the neurons and trigger neurotransmitter release.

-

Sample Collection: Collect the extracellular medium after a short incubation period.

-

Neurotransmitter Quantification: Measure the concentration of the neurotransmitter of interest (e.g., glutamate) in the collected samples using a suitable analytical method.

-

Data Analysis: Compare the amount of neurotransmitter released in the presence of N-Methylpregabalin to the control (vehicle-treated) and Pregabalin-treated conditions.

Signaling Pathway

The established signaling pathway for Pregabalin involves its binding to the α2δ-1 subunit of VGCCs. This interaction is believed to reduce the trafficking of the calcium channel to the presynaptic membrane, leading to a decrease in calcium influx upon depolarization and a subsequent reduction in the release of excitatory neurotransmitters. Given N-Methylpregabalin's structural similarity, it would be expected to interact with the same target, although with much lower affinity.

Conclusion

The in-vitro characterization of N-Methylpregabalin is primarily defined by its significantly reduced binding affinity for the α2δ subunit of voltage-gated calcium channels when compared to its parent compound, Pregabalin. This is a critical piece of information for understanding the overall pharmacological profile of Pregabalin, as it suggests that its principal metabolite is unlikely to contribute significantly to its therapeutic effects. While dedicated studies on N-Methylpregabalin are limited, the established methodologies for characterizing gabapentinoids provide a clear framework for any future investigations into its potential, albeit likely minimal, pharmacological activity. The provided experimental protocols and diagrams serve as a comprehensive guide for researchers in the field of drug development and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Pregabalin - Wikipedia [en.wikipedia.org]

- 3. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

N-Methylpregabalin: An In-depth Technical Guide on the Primary Metabolite of Pregabalin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregabalin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. While its pharmacokinetic profile is characterized by minimal metabolism, a small fraction of the parent drug is biotransformed into N-Methylpregabalin. This technical guide provides a comprehensive overview of N-Methylpregabalin, consolidating available quantitative data, detailing experimental protocols for its analysis, and visualizing its metabolic and mechanistic pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the role and significance of this primary metabolite.

Introduction

Pregabalin exerts its therapeutic effects through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, which modulates the release of excitatory neurotransmitters.[1][2][3] The disposition of pregabalin in humans is primarily distinguished by its limited metabolism, with the majority of the drug excreted unchanged in the urine.[4][5] The principal metabolite identified is N-Methylpregabalin, formed through the methylation of the primary amine of the parent compound. Although it is the major metabolite, it represents a very minor metabolic pathway.[4][5] Understanding the characteristics of N-Methylpregabalin is crucial for a complete pharmacological and toxicological assessment of pregabalin.

Quantitative Data Summary

The metabolism of pregabalin to N-Methylpregabalin is a minor pathway in humans. The following tables summarize the key quantitative parameters related to the pharmacokinetics and metabolism of pregabalin and the formation of its N-methylated metabolite.

Table 1: Pharmacokinetic Properties of Pregabalin in Humans

| Parameter | Value | References |

| Oral Bioavailability | ≥90% | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours (fasting) | [2] |

| Plasma Protein Binding | <1% | [2] |

| Apparent Volume of Distribution (Vd/F) | ~0.5 L/kg | [2] |

| Elimination Half-life (t½) | ~6.3 hours | [4][5] |

| Renal Clearance | 67.0 to 80.9 mL/min | [2] |

| Primary Route of Elimination | Renal Excretion | [4][5] |

Table 2: Metabolism of Pregabalin to N-Methylpregabalin in Humans

| Parameter | Value | References |

| Percentage of Administered Dose Excreted as Unchanged Pregabalin in Urine | >90% | [4][5] |

| Percentage of Administered Dose Excreted as N-Methylpregabalin in Urine | ~0.9% | [4][5] |

| Total Metabolism | <2% | [4][5] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of pregabalin is its interaction with the α2δ-1 subunit of voltage-gated calcium channels. N-methylation of the primary amine in pregabalin significantly alters its ability to bind to this target.

Pregabalin's Mechanism of Action

Figure 1. Signaling pathway of pregabalin's mechanism of action.

Impact of N-Methylation on Target Binding

Figure 2. Logical relationship of pregabalin and N-Methylpregabalin binding.

Experimental Protocols

The quantification of pregabalin and N-Methylpregabalin in biological matrices typically requires sensitive analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection after derivatization.

Representative Protocol for Quantification in Human Urine by HPLC-UV with Derivatization

This protocol is a representative example for the quantification of pregabalin in human urine, and with appropriate validation, could be adapted for the simultaneous quantification of N-Methylpregabalin.

5.1.1. Materials and Reagents

-

Pregabalin and N-Methylpregabalin reference standards

-

Internal Standard (IS), e.g., Amlodipine besylate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4)

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Borate buffer

-

Hydrochloric acid (HCl)

-

Ultrapure water

5.1.2. Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

5.1.3. Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and 50 mM KH2PO4 (pH 2.5) (e.g., 60:40, v/v).

-

Standard Stock Solutions: Prepare stock solutions of pregabalin, N-Methylpregabalin, and the IS in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards.

-

FDNB Reagent: Dissolve FDNB in acetonitrile.

5.1.4. Sample Preparation and Derivatization

-

To 500 µL of urine sample (calibrator, quality control, or unknown), add 50 µL of the IS working solution and vortex.

-

Add 500 µL of borate buffer and 100 µL of FDNB reagent.

-

Vortex for 30 seconds and incubate at 65°C for 45 minutes.

-

After cooling to room temperature, add 75 µL of 1.0 M HCl to stop the reaction and vortex.

-

Filter the sample through a 0.22 µm syringe filter.

5.1.5. Chromatographic Conditions

-

Column: C18 reversed-phase column.

-

Mobile Phase: Acetonitrile and 50 mM KH2PO4 (pH 2.5) (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 360 nm.

5.1.6. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

-

Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Representative Protocol for Quantification in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of pregabalin in human plasma using LC-MS/MS, which is adaptable for the inclusion of N-Methylpregabalin.

5.2.1. Materials and Reagents

-

Pregabalin and N-Methylpregabalin reference standards

-

Deuterated internal standard (e.g., pregabalin-d4)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ultrapure water

5.2.2. Instrumentation

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Reversed-phase C18 or similar column

-

Vortex mixer

-

Centrifuge

5.2.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add the internal standard.

-

Add 500 µL of cold methanol to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

5.2.4. Chromatographic and Mass Spectrometric Conditions

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate pregabalin and N-Methylpregabalin.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for pregabalin, N-Methylpregabalin, and the internal standard.

Figure 3. General experimental workflow for the analysis of pregabalin and its metabolites.

Conclusion

N-Methylpregabalin is the primary, albeit minor, metabolite of pregabalin in humans. The available data strongly indicate that it is a pharmacologically insignificant metabolite due to its low formation rate and likely reduced affinity for the α2δ-1 subunit. The analytical methods outlined in this guide provide a foundation for the accurate quantification of N-Methylpregabalin in biological matrices, which is essential for comprehensive pharmacokinetic and safety assessments of pregabalin. Further research to definitively quantify the binding affinity and functional activity of N-Methylpregabalin would provide a more complete understanding of its pharmacological profile.

References

- 1. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pregabalin - Wikipedia [en.wikipedia.org]

- 3. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. seer.ufrgs.br [seer.ufrgs.br]

- 5. researchgate.net [researchgate.net]

Early Research on the Biological Activity of N-Methylpregabalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpregabalin is the primary metabolite of pregabalin, a well-established pharmaceutical agent used in the treatment of epilepsy, neuropathic pain, and generalized anxiety disorder.[1][2] Pregabalin exerts its therapeutic effects through high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), which leads to a reduction in the release of excitatory neurotransmitters.[3][4] Early research into the biological activity of N-Methylpregabalin has been crucial in understanding the metabolic profile of pregabalin and the structure-activity relationships within this class of compounds. This technical guide provides an in-depth overview of the foundational research on N-Methylpregabalin's biological activity, focusing on its interaction with the α2δ subunit and the resulting downstream effects.

Core Findings: The Impact of N-Methylation on Biological Activity

The central finding of early research is that the N-methylation of pregabalin at its primary amine group results in a significant loss of biological activity. This structural modification dramatically reduces the compound's affinity for the α2δ subunit of VGCCs, rendering it largely inactive as a modulator of neurotransmitter release.

Data Presentation: Quantitative and Qualitative Assessment

While precise high-resolution quantitative data (e.g., Kᵢ or IC₅₀ values) for N-Methylpregabalin are not extensively reported in early literature—likely due to its minimal activity—the qualitative and semi-quantitative findings are summarized below. For comparative purposes, data for the parent compound, pregabalin, are included where available.

| Compound | Target | Binding Affinity | Effect on Neurotransmitter Release | Citation |

| Pregabalin | α2δ-1 and α2δ-2 subunits of VGCCs | High Affinity | Reduction in the release of glutamate, substance P, and norepinephrine | [3][4] |

| N-Methylpregabalin | α2δ subunit of VGCCs | Minimal to Negligible | Not expected to produce significant inhibition | [2] |

Experimental Protocols

The following sections detail the methodologies typically employed in the early evaluation of compounds like N-Methylpregabalin.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay is the gold standard for determining the binding affinity of a compound to its target receptor.

Objective: To quantify the affinity of N-Methylpregabalin for the α2δ subunit of VGCCs compared to pregabalin.

Materials:

-

[³H]-Gabapentin or [³H]-Pregabalin (radioligand)

-

Membrane preparations from tissues or cells expressing the α2δ subunit (e.g., porcine brain tissue)

-

N-Methylpregabalin (test compound)

-

Pregabalin (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., porcine cerebral cortex) in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Gabapentin), and varying concentrations of the unlabeled test compound (N-Methylpregabalin) or the positive control (pregabalin).

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Kᵢ (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Neurotransmitter Release Assay

This assay measures the functional consequence of a compound's binding to the α2δ subunit, which is the modulation of neurotransmitter release.

Objective: To determine the effect of N-Methylpregabalin on the depolarization-evoked release of excitatory neurotransmitters (e.g., glutamate) from neuronal preparations.

Materials:

-

Neuronal cell cultures or brain slices (e.g., rat cortical slices)

-

High potassium buffer (to induce depolarization)

-

N-Methylpregabalin (test compound)

-

Pregabalin (positive control)

-

Analytical method for neurotransmitter quantification (e.g., High-Performance Liquid Chromatography with fluorescence detection - HPLC-FLD)

Procedure:

-

Preparation of Neuronal Tissue: Prepare primary neuronal cultures or acute brain slices.

-

Pre-incubation: Incubate the neuronal preparations with the test compound (N-Methylpregabalin) or control for a defined period.

-

Stimulation: Stimulate the release of neurotransmitters by exposing the cells/slices to a high-potassium buffer.

-

Sample Collection: Collect the superfusate containing the released neurotransmitters.

-

Quantification: Analyze the concentration of the neurotransmitter of interest (e.g., glutamate) in the collected samples using a sensitive analytical technique like HPLC-FLD.

-

Data Analysis: Compare the amount of neurotransmitter released in the presence of N-Methylpregabalin to that released in its absence (vehicle control) and in the presence of pregabalin.

Mandatory Visualizations

Signaling Pathway of Pregabalin

The following diagram illustrates the established signaling pathway through which pregabalin exerts its effects. Early research suggests that due to its negligible binding, N-Methylpregabalin does not significantly engage this pathway.

Caption: Pregabalin's mechanism of action at the presynaptic terminal.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Early research on N-Methylpregabalin has established that it is a biologically inactive metabolite of pregabalin. The addition of a methyl group to the primary amine of the pregabalin molecule significantly diminishes its ability to bind to the α2δ subunit of voltage-gated calcium channels. Consequently, N-Methylpregabalin does not effectively modulate the release of excitatory neurotransmitters, which is the key mechanism underlying the therapeutic effects of its parent compound. This understanding of the structure-activity relationship is fundamental for drug development professionals, as it underscores the critical role of the primary amine in the pharmacophore of gabapentinoids and informs the design of new chemical entities targeting the α2δ subunit. While detailed quantitative data on N-Methylpregabalin's activity is sparse, the qualitative findings from early research provide a clear and consistent picture of its pharmacological profile.

References

A Technical Guide to the Structural and Functional Relationship of Pregabalin and its N-Methylated Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregabalin, a gamma-aminobutyric acid (GABA) analog, is a widely prescribed medication for neuropathic pain, epilepsy, and anxiety disorders. Its mechanism of action is primarily mediated through high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). N-Methylpregabalin is the principal, albeit minor, metabolite of pregabalin. This technical guide provides an in-depth analysis of the structural relationship between pregabalin and N-Methylpregabalin, their comparative (qualitative) binding affinities for the α2δ subunit, and the experimental protocols used to characterize these interactions. The significant attenuation of pharmacological activity upon N-methylation underscores the critical role of the primary amine in pregabalin's mechanism of action.

Structural Relationship and Synthesis

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural derivative of the inhibitory neurotransmitter GABA, although it does not bind to GABA receptors.[1] Its structure features a primary amino group that is crucial for its pharmacological activity.

N-Methylpregabalin, or (3S)-5-methyl-3-(methylaminomethyl)hexanoic acid, is the N-methylated derivative of pregabalin, where a methyl group is covalently bonded to the nitrogen atom of the primary amine.[2] This seemingly minor structural modification has profound implications for the molecule's pharmacological profile.

Caption: Structural relationship between Pregabalin and N-Methylpregabalin.

Synthesis of N-Methylpregabalin

N-Methylpregabalin can be synthesized from pregabalin through direct methylation of the primary amine. This transformation typically involves a nucleophilic substitution reaction where the amine of pregabalin acts as the nucleophile.

Experimental Protocol: General Procedure for N-methylation of a Primary Amine

-

Step 1: Dissolution. Dissolve pregabalin in a suitable solvent, such as methanol or dimethylformamide (DMF).

-

Step 2: Addition of Base. Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to deprotonate the ammonium salt and generate the free amine.

-

Step 3: Addition of Methylating Agent. Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Step 4: Reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 5: Work-up and Purification. Quench the reaction, remove the solvent under reduced pressure, and purify the crude product using column chromatography or recrystallization to yield N-Methylpregabalin.

Mechanism of Action and Impact of N-Methylation

The therapeutic effects of pregabalin are attributed to its binding to the α2δ auxiliary subunit of VGCCs in the central nervous system.[1] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn modulates the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[1]

The primary amino group of pregabalin is a critical pharmacophore for high-affinity binding to the α2δ subunit. The introduction of a methyl group to this amine in N-Methylpregabalin results in a significant reduction in binding affinity.[2] Preclinical data indicate that N-Methylpregabalin has minimal to negligible activity at the α2δ subunit due to this structural modification.[2] This alteration disrupts the key interactions necessary for high-affinity binding, effectively nullifying the pharmacological action of the parent compound.[2]

Caption: Comparative mechanism of action of Pregabalin and N-Methylpregabalin.

Quantitative Data: Binding Affinity

| Compound | Target | Assay Type | Ligand | Ki (nM) | KD (nM) | Source |

| Pregabalin | Human recombinant α2δ-1 | Competition Binding | [³H]-Gabapentin | 32 | - | Wikipedia |

| Pregabalin | Porcine recombinant α2δ-1 | Saturation Binding | [³H]-Pregabalin | - | 5.0 ± 0.1 | ResearchGate |

| Pregabalin | Human recombinant α2δ-2 | Saturation Binding | [³H]-Pregabalin | - | 7.0 ± 0.6 | ResearchGate |

| N-Methylpregabalin | α2δ subunits | - | - | Minimal to negligible activity reported | - | Benchchem[2] |

Experimental Protocols

Radioligand Competition Binding Assay for α2δ Subunit

This protocol describes a generalized method to determine the binding affinity of an unlabeled compound (e.g., N-Methylpregabalin) by measuring its ability to compete with a radiolabeled ligand for binding to the α2δ subunit.

Caption: Workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the α2δ subunit in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-pregabalin), and varying concentrations of the unlabeled competitor (N-Methylpregabalin).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

The structural modification of pregabalin to N-Methylpregabalin via methylation of the primary amine leads to a dramatic loss of pharmacological activity. This is attributed to a significant reduction in binding affinity for the α2δ subunit of voltage-gated calcium channels, the primary target of pregabalin. The integrity of the 3-aminomethyl group is therefore essential for the therapeutic effects of pregabalin. This structure-activity relationship highlights the precise molecular interactions required for the efficacy of this important class of drugs and provides a clear example of how a minor metabolic change can render a potent therapeutic agent inactive. Further research could focus on other analogs to explore the therapeutic potential of modifications at different positions on the pregabalin scaffold.

References

N-Methylpregabalin: An In-Depth Technical Guide on its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methylpregabalin is the primary and sole significant metabolite of the widely prescribed anticonvulsant and analgesic drug, pregabalin.[1] While structurally similar to its parent compound, the addition of a methyl group to the primary amine fundamentally alters its pharmacological profile. This guide provides a comprehensive analysis of the available data on N-Methylpregabalin, focusing on its potential therapeutic targets, or lack thereof, in comparison to pregabalin. The central finding is that N-methylation dramatically reduces the binding affinity for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), the primary target of pregabalin.[2] This suggests that N-Methylpregabalin is unlikely to share the same therapeutic mechanisms of action as its parent compound and may be pharmacologically inactive through this pathway. This document will delve into the established mechanisms of pregabalin, the impact of N-methylation, and the implications for future research and drug development.

The Established Therapeutic Target of Pregabalin: The α2δ Subunit of Voltage-Gated Calcium Channels

Pregabalin exerts its therapeutic effects primarily through high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][5] This binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties.[3] The α2δ subunit is an auxiliary protein that modulates the trafficking and function of the pore-forming α1 subunit of VGCCs.

The binding of pregabalin to the α2δ subunit leads to a cascade of downstream effects:

-

Reduced Calcium Influx: By modulating the function of VGCCs, pregabalin reduces the influx of calcium into presynaptic nerve terminals.[4]

-

Decreased Neurotransmitter Release: The reduction in intracellular calcium levels leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[3][4]

-

Modulation of Neuronal Excitability: By dampening the release of these excitatory neurotransmitters, pregabalin reduces neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and neuropathic pain.

It is important to note that pregabalin does not directly block the calcium channel pore and has no affinity for GABA receptors, despite its structural similarity to GABA.[3]

The Impact of N-Methylation on Target Binding

The key structural difference between pregabalin and its metabolite, N-Methylpregabalin, is the addition of a methyl group to the primary amino group. This seemingly minor modification has a profound impact on the molecule's ability to interact with the α2δ subunit.

Structure-activity relationship studies have consistently demonstrated that the primary amino group of pregabalin is a critical pharmacophore for high-affinity binding to the α2δ subunit.[2] Alteration or substitution at this position, as seen in N-Methylpregabalin, disrupts the necessary interactions for effective binding.[2] Consequently, N-Methylpregabalin has been shown to have minimal to negligible activity at the α2δ subunit.[2]

This lack of significant binding strongly suggests that N-Methylpregabalin does not share the same primary therapeutic target as pregabalin and is unlikely to exert its effects through the modulation of VGCCs.

Comparative Pharmacological Data

To illustrate the critical role of the primary amino group and the position of methylation, the following table summarizes the available binding affinity data for pregabalin, N-Methylpregabalin, and a related compound, 4-Methylpregabalin.

| Compound | Chemical Structure | Modification from Pregabalin | α2δ Subunit Binding Affinity | Implication |

| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | - | High | Primary therapeutic target |

| N-Methylpregabalin | (3S)-3-(methylaminomethyl)-5-methylhexanoic acid | Methyl group on the primary amine | Minimal to negligible[2] | Likely inactive at this target |

| 4-Methylpregabalin | (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid | Methyl group at the 4-position | 4-fold higher than pregabalin | Enhanced activity at this target |

Signaling Pathway of Pregabalin

The following diagram illustrates the established signaling pathway of pregabalin, highlighting the central role of the α2δ subunit.

Experimental Protocols

Detailed experimental protocols for characterizing the binding affinity of ligands to the α2δ subunit of VGCCs are crucial for understanding the structure-activity relationships of compounds like N-Methylpregabalin. A standard methodology is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for α2δ Subunit

-

Membrane Preparation:

-

Homogenize tissue known to express high levels of α2δ subunits (e.g., rat cerebral cortex or cerebellum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the α2δ subunit (e.g., [³H]-gabapentin or [³H]-pregabalin).

-

Add increasing concentrations of the unlabeled competitor compound (e.g., N-Methylpregabalin).

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor compound.

-

Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for the competitor compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Logical Relationship of Structure and Activity

The following diagram illustrates the critical difference in the chemical structures of pregabalin and N-Methylpregabalin and the resulting impact on their activity at the α2δ subunit.

Potential Therapeutic Targets of N-Methylpregabalin: An Uncharted Territory

Given the significantly reduced affinity of N-Methylpregabalin for the α2δ subunit, its potential therapeutic targets, if any, remain largely unknown and unexplored. It is plausible that N-Methylpregabalin is a pharmacologically inactive metabolite with respect to the known mechanisms of pregabalin.

However, the possibility of off-target effects or interactions with other, yet unidentified, biological molecules cannot be entirely dismissed without further investigation. Comprehensive pharmacological profiling of N-Methylpregabalin would be required to elucidate any potential novel therapeutic targets. Such studies would need to go beyond the α2δ subunit and screen for activity at a broad range of receptors, ion channels, and enzymes.

Conclusion and Future Directions

N-Methylpregabalin, the primary metabolite of pregabalin, is characterized by a critical structural modification that renders it largely inactive at the α2δ subunit of voltage-gated calcium channels. This fundamental difference in target engagement strongly suggests that N-Methylpregabalin does not share the therapeutic mechanisms of its parent compound. For drug development professionals, this underscores the importance of metabolite profiling and understanding how even minor structural changes can dramatically alter pharmacological activity.

Future research on N-Methylpregabalin should focus on:

-

Comprehensive Pharmacological Screening: To determine if N-Methylpregabalin has any significant affinity for other potential therapeutic targets.

-

In Vivo Studies: To assess whether N-Methylpregabalin exhibits any pharmacological effects in animal models, which could point towards novel mechanisms of action.

-

Comparative Metabolomics: To further understand the metabolic pathways of pregabalin and the potential role of N-Methylpregabalin in different patient populations.

Until such studies are conducted, N-Methylpregabalin should be considered a metabolite with minimal to negligible contribution to the therapeutic effects of pregabalin via the α2δ subunit pathway. This technical guide serves as a foundational document for researchers and scientists, highlighting the current state of knowledge and providing a framework for future investigations into the potential, if any, therapeutic targets of N-Methylpregabalin.

References

- 1. N-Methylpregabalin | 1155843-61-0 | Benchchem [benchchem.com]

- 2. Pregabalin - Wikipedia [en.wikipedia.org]

- 3. Clinical use of pregabalin in the management of central neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methylpregabalin - Wikipedia [en.wikipedia.org]

N-Methylpregabalin and its Interaction with α2δ Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of N-Methylpregabalin and its interaction with the α2δ auxiliary subunits of voltage-gated calcium channels (VGCCs). N-Methylpregabalin, a derivative and minor metabolite of the widely used anticonvulsant and analgesic drug pregabalin, exhibits a significantly altered pharmacological profile due to the methylation of its primary amine. This guide summarizes the current understanding of the structure-activity relationships that govern the binding of gabapentinoids to the α2δ subunit, with a particular focus on the impact of N-methylation. Detailed experimental protocols for assessing binding affinity and functional modulation of calcium channels are provided, alongside visualizations of key pathways and experimental workflows to facilitate comprehension. The presented data underscores the critical role of the primary amine in pregabalin's high-affinity binding to its target and explains the attenuated activity of N-Methylpregabalin.

Introduction

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Despite its structural similarity to GABA, pregabalin does not exert its therapeutic effects through direct interaction with GABA receptors.[1] Instead, its primary mechanism of action involves high-affinity binding to the α2δ subunit of voltage-gated calcium channels.[2] This interaction modulates calcium influx at presynaptic nerve terminals, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][3] This modulation of neuronal hyperexcitability forms the basis of its efficacy as an anticonvulsant, analgesic, and anxiolytic agent.[3]

N-Methylpregabalin is a derivative of pregabalin characterized by the addition of a methyl group to the primary amine.[4] It is also a minor metabolite of pregabalin in humans.[4] While this structural modification may appear subtle, it has profound implications for the compound's pharmacodynamic properties, particularly its ability to interact with the α2δ subunit. Understanding the impact of this N-methylation is crucial for elucidating the structure-activity relationships of gabapentinoids and for the rational design of new therapeutic agents targeting the α2δ subunit.

This guide will delve into the specifics of the α2δ subunit, the quantitative effects of N-methylation on binding affinity, and the experimental methodologies used to characterize these interactions.

The α2δ Subunit: Structure and Function

The α2δ subunit is a heavily glycosylated, disulfide-linked extracellular auxiliary subunit of the VGCC complex.[5] It is encoded by four distinct genes (CACNA2D1-4), giving rise to four isoforms (α2δ-1, α2δ-2, α2δ-3, and α2δ-4).[5] Pregabalin and other gabapentinoids primarily target the α2δ-1 and α2δ-2 isoforms.[6]

The α2δ subunit plays a crucial role in the proper trafficking and function of the pore-forming α1 subunit of the VGCC. Its presence in the channel complex increases the density of functional channels at the plasma membrane and modulates their biophysical properties, including the voltage-dependence of activation and inactivation.[7]

The binding of pregabalin to the α2δ subunit is thought to interfere with these functions, leading to a reduction in calcium current and subsequent attenuation of neurotransmitter release from hyperexcited neurons.[3][7]

Figure 1: Mechanism of Pregabalin and N-Methylpregabalin Interaction with the α2δ Subunit.

Quantitative Analysis of N-Methylpregabalin's Interaction with the α2δ Subunit